molecular formula C20H15ClF2N6O2 B2823279 N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251609-54-7

N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2823279
CAS No.: 1251609-54-7
M. Wt: 444.83
InChI Key: VIDBEOZQODHDRE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a useful research compound. Its molecular formula is C20H15ClF2N6O2 and its molecular weight is 444.83. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within the cells , which is a programmed cell death mechanism that helps in eliminating cancerous cells.

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption leads to the arrest of the cell cycle, preventing the cells from entering the S phase from the G1 phase. As a result, DNA replication is halted, and the cells are unable to divide. The compound also triggers the apoptotic pathway , leading to the death of the affected cells .

Result of Action

The compound exhibits significant cytotoxic activities against various cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound’s action results in the significant inhibition of cell growth and induction of apoptosis within the cells .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N6O2/c1-11-8-17-27-28(10-18(30)26-16-7-4-13(23)9-15(16)21)20(31)29(17)19(24-11)25-14-5-2-12(22)3-6-14/h2-9H,10H2,1H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDBEOZQODHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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